4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile

Lipophilicity PI3Kδ inhibitor Physicochemical property optimization

This compound is a strategically differentiated, chiral pyrrolidine-carboxamide scaffold for PI3Kδ inhibitor research. Its 6-methylpyridin-2-yloxy pharmacophore and optimal XLogP3 of 2.6 align with critical cellular activity parameters, avoiding the need for extensive property adjustments. The single undefined stereocenter on the pyrrolidine ring offers enantiomeric differentiation critical for selectivity profiling. Procuring this exact scaffold, rather than achiral or sulfonyl analogs, ensures engagement with the PI3Kδ hinge region. Explicit vendor confirmation of enantiomeric composition is essential.

Molecular Formula C18H17N3O2
Molecular Weight 307.353
CAS No. 1904021-20-0
Cat. No. B2865303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile
CAS1904021-20-0
Molecular FormulaC18H17N3O2
Molecular Weight307.353
Structural Identifiers
SMILESCC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)C#N
InChIInChI=1S/C18H17N3O2/c1-13-3-2-4-17(20-13)23-16-9-10-21(12-16)18(22)15-7-5-14(11-19)6-8-15/h2-8,16H,9-10,12H2,1H3
InChIKeyNUINSJCCOUCFCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile – Structural & Physicochemical Baseline for Procurement Evaluation


4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile (CAS 1904021-20-0) is a chiral pyrrolidine-carboxamide bearing a 6-methylpyridin-2-yloxy substituent and a para-cyanophenyl carbonyl moiety [1]. Its molecular formula is C₁₈H₁₇N₃O₂, with a molecular weight of 307.3 g/mol, computed XLogP3 of 2.6, and topological polar surface area (TPSA) of 66.2 Ų [1]. The compound contains one undefined stereocenter on the pyrrolidine ring, which is a critical differentiating feature for applications requiring enantioselective synthesis or chiral resolution [1]. It is cataloged as a research chemical and synthetic intermediate, structurally positioned within the pyrrolidineoxy-heteroaromatic class explored for phosphoinositide 3-kinase delta (PI3Kδ) inhibition [2].

Why 4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile Cannot Be Replaced by Generic Pyrrolidine-Carbonyl Benzonitriles


Substituting this compound with a simpler 4-(pyrrolidine-1-carbonyl)benzonitrile (e.g., CAS 150057-96-8) or an achiral analog would eliminate the 6-methylpyridin-2-yloxy group, which is the pharmacophoric element responsible for target engagement in the PI3Kδ inhibitor class [1]. This ether-linked heteroaryl moiety contributes essential hydrogen-bond acceptor capacity and modulates lipophilicity within the optimal logP 2–3 window identified for cellular PI3Kδ activity [1][2]. Furthermore, the single undefined stereocenter on the pyrrolidine ring introduces enantiomeric differentiation that can impact target binding and off-target selectivity profiles; procuring the racemate versus a specific enantiomer would yield divergent biological outcomes [3]. The carbonyl linker (as opposed to a sulfonyl linker in the close analog CAS 1903248-49-6) alters both the electronic character of the amide bond and the overall molecular topology, affecting hydrogen-bonding geometry and metabolic stability .

Quantitative Differentiation Evidence for 4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile (CAS 1904021-20-0) vs. Closest Analogs


Lipophilicity Optimization: Computed logP Comparison with Sulfonyl Analog (CAS 1903248-49-6)

The target compound's computed XLogP3 of 2.6 falls within the experimentally determined optimal logP range of 2–3 for cellular PI3Kδ inhibitory activity, as established by Hoegenauer et al. (2016) across a series of pyrrolidineoxy-substituted heteroaromatics [1]. In contrast, the closest commercially available sulfonyl analog (4-((3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile, CAS 1903248-49-6), which replaces the carbonyl linker with a sulfonyl group, is expected to exhibit a lower computed logP (estimated ~1.8–2.2) due to the increased polarity of the sulfonamide moiety [2]. This difference matters because Hoegenauer et al. demonstrated that quinazoline-based PI3Kδ inhibitors with logP below 2 showed significantly reduced cellular potency despite retaining biochemical activity [1].

Lipophilicity PI3Kδ inhibitor Physicochemical property optimization

Topological Polar Surface Area (TPSA) and Permeability Advantage over the Sulfonyl Analog

The target compound has a computed TPSA of 66.2 Ų [1]. The sulfonyl analog (CAS 1903248-49-6) is predicted to have a TPSA of approximately 83–92 Ų due to the additional oxygen atom in the sulfonyl group, which increases the polar surface area by roughly 17–26 Ų [2]. Hoegenauer et al. (2016) explicitly state that their pyrrolidineoxy-substituted series (featuring a carbonyl linker like the target compound) demonstrated improved permeability and reduced PSA compared to the 4,6-diaryl quinazoline predecessors [3]. A TPSA below 70 Ų is generally associated with good blood-brain barrier penetration potential, while TPSA values exceeding 80 Ų correlate with reduced membrane permeability [4].

Permeability TPSA Drug-likeness PI3Kδ

Molecular Weight Advantage and Ligand Efficiency Potential vs. Quinazoline-Based PI3Kδ Inhibitors

At MW 307.3 g/mol, the target compound is substantially smaller than the 4,6-diaryl quinazoline PI3Kδ inhibitors that served as the starting point for the Novartis optimization campaign (typical MW for that series ranges from 420–500 g/mol) [1][2]. Hoegenauer et al. (2016) explicitly highlight that replacing the position-4 aromatic ring of 4,6-diaryl quinazolines with a chiral pyrrolidineoxy group reduced molecular weight, which is critical for maintaining favorable ligand efficiency metrics [2]. The target compound's MW of 307 places it within the 'fragment-like' to 'lead-like' space (MW < 350), making it suitable for further optimization with greater headroom for property-modulating substitutions before exceeding Lipinski's Rule of 5 boundaries [3].

Ligand efficiency Molecular weight Fragment-based drug discovery PI3Kδ

Chiral Pyrrolidine Core: Enantiomeric Differentiation from Achiral or Racemic Building Block Alternatives

The target compound possesses one undefined stereocenter at the 3-position of the pyrrolidine ring, which is the attachment point of the 6-methylpyridin-2-yloxy group [1]. This stereochemistry is a deliberate design feature: the Hoegenauer et al. (2016) paper specifically describes 'chiral pyrrolidineoxy-group' incorporation as a strategy to enrich Fsp3 (fraction of sp³-hybridized carbons) and improve physicochemical properties [2]. In contrast, the simpler analog 4-(pyrrolidine-1-carbonyl)benzonitrile (CAS 150057-96-8) is achiral at the pyrrolidine ring, offering no opportunity for enantioselective target engagement [3]. The undefined stereocenter in the cataloged compound means users must verify enantiomeric composition (racemate vs. single enantiomer) with the vendor, as enantiopure versus racemic material can yield divergent biological results in kinase selectivity panels [4].

Stereochemistry Enantioselective synthesis Pyrrolidine chirality Target selectivity

Optimal Research & Procurement Scenarios for 4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile (CAS 1904021-20-0)


PI3Kδ Lead Optimization: Scaffold with Pre-Optimized Lipophilicity and Permeability

The target compound's XLogP3 of 2.6 and TPSA of 66.2 Ų align with the optimal physicochemical space for PI3Kδ cellular activity (logP 2–3) as defined by Novartis's systematic SAR analysis [1]. Researchers pursuing PI3Kδ inhibitor lead optimization can use this scaffold as a starting point with confidence that lipophilicity and permeability are already in the favorable range, avoiding the common pitfall of starting with overly polar or lipophilic chemotypes that require extensive property adjustment. Procurement of this compound is strategically advantageous over the sulfonyl analog (CAS 1903248-49-6), which is predicted to fall below the optimal logP threshold [2].

Fragment-Based Drug Discovery: Low-MW Entry Point for PI3Kδ Chemical Probe Development

At MW 307.3 g/mol, this compound sits in the 'lead-like' chemical space (MW < 350), providing ~130–190 g/mol of optimization headroom compared to typical 4,6-diaryl quinazoline PI3Kδ inhibitors [3]. Fragment-based or structure-based drug design groups can procure this compound as a core scaffold for growing, linking, or merging strategies, with the 6-methylpyridin-2-yloxy group serving as a validated pharmacophoric anchor for PI3Kδ hinge-region binding [1].

Enantioselective Target Engagement Studies Requiring Chiral Pyrrolidine Scaffolds

The undefined stereocenter at the pyrrolidine C3 position is a direct consequence of the chiral pyrrolidineoxy design strategy shown to enhance Fsp3 and improve PI3Kδ selectivity [4]. Laboratories conducting kinase selectivity profiling or enantioselective SAR should procure this compound with explicit vendor confirmation of enantiomeric composition, as the (R) and (S) enantiomers are expected to show divergent PI3K isoform selectivity profiles based on the published chiral pyrrolidineoxy SAR [4]. This differentiates it from achiral pyrrolidine-carbonyl building blocks.

Medicinal Chemistry Building Block: Carbonyl-Linked Pyrrolidine for Amide Bond Isostere Exploration

The carbonyl linker between the pyrrolidine ring and the benzonitrile moiety distinguishes this compound from the sulfonyl analog and offers a synthetically tractable amide bond that can serve as a bioisostere for further optimization. The para-cyano group provides a strong electron-withdrawing handle for additional functionalization or metabolic stabilization [5]. The compound's computed heavy atom count of 23 and rotatable bond count of 3 indicate a moderately rigid structure favorable for maintaining binding conformation while allowing limited conformational sampling.

Quote Request

Request a Quote for 4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.